Cas no 1523076-42-7 (5-(4-chloro-3-methylphenyl)pentan-2-one)

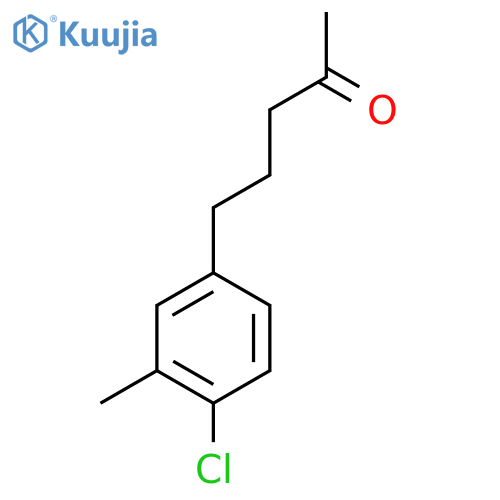

1523076-42-7 structure

商品名:5-(4-chloro-3-methylphenyl)pentan-2-one

5-(4-chloro-3-methylphenyl)pentan-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-chloro-3-methylphenyl)pentan-2-one

- 1523076-42-7

- EN300-1283188

-

- インチ: 1S/C12H15ClO/c1-9-8-11(6-7-12(9)13)5-3-4-10(2)14/h6-8H,3-5H2,1-2H3

- InChIKey: SRPQXCATXYPTKQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)CCCC(C)=O

計算された属性

- せいみつぶんしりょう: 210.0811428g/mol

- どういたいしつりょう: 210.0811428g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

5-(4-chloro-3-methylphenyl)pentan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283188-2500mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-500mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-1.0g |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283188-50mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-100mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-10000mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-250mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-1000mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1283188-5000mg |

5-(4-chloro-3-methylphenyl)pentan-2-one |

1523076-42-7 | 5000mg |

$2443.0 | 2023-10-01 |

5-(4-chloro-3-methylphenyl)pentan-2-one 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1523076-42-7 (5-(4-chloro-3-methylphenyl)pentan-2-one) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬